5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone
Description
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(14-3-6-19-7-4-14)21-8-5-15-13-16(1-2-17(15)21)26(23,24)20-9-11-25-12-10-20/h1-4,6-7,13H,5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLITZNBRMYYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with morpholine and pyridine under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
*Hypothesized based on structural similarity to kinase inhibitors like PD169316 .
Key Research Findings and Limitations
- Synthetic Challenges : Direct evidence for the target compound’s synthesis is absent, but methods from related compounds (e.g., acid-catalyzed coupling, Lewis acid-mediated ketone formation) may be extrapolated .
- Biological Activity: While PD169316 and SB202190 (4-pyridyl imidazole derivatives) are known kinase inhibitors, the target compound’s indolinyl core and sulfonyl group may offer unique selectivity profiles .
Limitations : The provided evidence lacks explicit data on the target compound’s physicochemical properties or bioactivity. Further experimental studies are required to validate these hypotheses.
Biological Activity
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone is a compound with significant potential in medicinal chemistry due to its unique structure, which combines an indole moiety, a morpholine sulfonyl group, and a pyridyl ketone. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following IUPAC name: (5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone . Its molecular formula is , and it has a molecular weight of approximately 373.43 g/mol. The presence of the morpholine and pyridine groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound significantly reduced the viability of human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens. Research indicates that it can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the compound's mechanism involves both direct cytotoxic effects on tumor cells and modulation of host immune responses.
- Combination Therapy : Another investigation explored the effects of combining this compound with conventional chemotherapeutics. Results indicated enhanced efficacy in reducing tumor growth when used alongside doxorubicin, highlighting its potential as an adjuvant therapy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics with a half-life suitable for once-daily dosing in animal models. However, further studies are needed to elucidate its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone, and how can reaction parameters be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves sulfonylation of the indoline core followed by ketone formation with the pyridyl moiety. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. Statistical experimental design (e.g., factorial designs or response surface methodology) can systematically identify optimal parameters while minimizing trials . Computational tools like quantum chemical calculations (DFT) predict intermediate stability and transition states, guiding condition selection .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Answer :
- X-ray crystallography : Resolves 3D molecular geometry and confirms sulfonyl-morpholine and pyridyl ketone connectivity .
- Spectroscopy :
- IR : Identifies functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹) .
- NMR : Assigns proton environments (e.g., indoline aromatic protons, morpholine N-CH₂ groups) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity or biological activity data?
- Answer : Discrepancies between experimental and theoretical data often arise from solvation effects, conformational flexibility, or unaccounted intermolecular interactions. Strategies include:
- Molecular dynamics (MD) simulations : Model solvation and dynamic behavior under physiological conditions.
- Docking studies : Compare binding affinities across protein targets to validate activity hypotheses .
- DFT-based reactivity indices : Predict electrophilic/nucleophilic sites and compare with experimental reaction outcomes .
Q. What experimental design principles are critical for studying structure-activity relationships (SAR) in related derivatives?
- Answer :
- Variable selection : Systematically modify substituents (e.g., morpholine sulfonyl group, pyridyl ketone) while maintaining core structure.
- High-throughput screening : Assess biological activity (e.g., enzyme inhibition, cytotoxicity) using microplate assays.
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural features with activity .
Q. How can researchers address stability challenges during storage or biological assays?
- Answer :
- Degradation studies : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS .
- Surface adsorption mitigation : Use inert storage materials (e.g., silanized glassware) and surfactants to prevent compound loss on container surfaces .
- Cryopreservation : Store lyophilized samples at -80°C to minimize hydrolysis or oxidation .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
- Answer :
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity assessment .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How should researchers validate the compound’s target engagement in cellular assays?
- Answer :
- Biophysical assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells post-treatment .
- Knockdown/knockout controls : Compare activity in wild-type vs. target-deficient cell lines to confirm specificity .
Data Interpretation and Reproducibility
Q. How to reconcile conflicting solubility data reported in different solvents?
- Answer :
- Solvent parameter analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
- Co-solvency approaches : Use water-miscible solvents (e.g., DMSO-acetone mixtures) to enhance aqueous solubility .
- Standardized protocols : Adopt OECD guidelines for solubility measurement to ensure cross-study comparability .
Q. What statistical methods improve reproducibility in dose-response studies?
- Answer :
- Non-linear regression : Fit data to Hill or logistic models using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for IC₅₀/EC₅₀ values to account for variability .
- Interlaboratory validation : Share standardized protocols and reference compounds across collaborating labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
